molecular formula C13H12N2O3 B8400995 3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine

3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine

Cat. No.: B8400995
M. Wt: 244.25 g/mol
InChI Key: LLUIHJPVOGRNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine is a pyridine derivative featuring a phenoxy group substituted at the 3-position of the pyridine ring and a 2-nitroethyl substituent on the para-position of the phenyl ring. This compound is of interest due to its structural complexity, which combines aromatic rings, ether linkages, and nitroalkyl groups.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-[4-(2-nitroethyl)phenoxy]pyridine

InChI

InChI=1S/C13H12N2O3/c16-15(17)9-7-11-3-5-12(6-4-11)18-13-2-1-8-14-10-13/h1-6,8,10H,7,9H2

InChI Key

LLUIHJPVOGRNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

  • 3-Nitro-2-phenoxypyridine (): A pyridine derivative with a nitro group at the 3-position and a phenoxy group at the 2-position.
  • 3-Nitro-2-(4-methylphenoxy)pyridine (): Similar to the above but with a methyl group on the phenyl ring.
  • Q13 (): A hexahydroquinoline derivative with nitro (-NO₂), methoxy (-OMe), and chloro (-Cl) substituents.

Key Structural Differences :

  • Nitro Positioning: In 3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine, the nitro group is part of an ethyl chain, whereas in 3-nitro-2-phenoxypyridine, it is directly attached to the pyridine ring. This difference impacts electronic effects (e.g., conjugation) and steric bulk.
  • Substituent Flexibility : The ethyl linker in the target compound introduces greater conformational flexibility compared to rigid nitro-aromatic analogues.

Comparison with Analogues :

  • 3-Nitro-2-phenoxypyridine (): Synthesized via reaction of 2-chloro-3-nitropyridine with phenol derivatives in ethanol, yielding 67–81% for similar compounds.
  • Q13 (): Yield of 66%, with nitro group introduced via substitution or oxidation.

Yield Factors :

  • Steric hindrance from the ethyl group in the target compound may reduce yields compared to simpler nitro-aromatic derivatives.
  • Solvent choice (e.g., ethanol, acetonitrile) and catalysts (e.g., piperidine) influence reaction efficiency .

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility (Evidence)
This compound Not reported Likely polar aprotic solvents
3-Nitro-2-phenoxypyridine Not reported Ethanol, THF, acetonitrile
Q13 (Nitro derivative) 259–261 Limited in non-polar solvents

Trends :

  • Nitro groups generally increase melting points due to dipole interactions (e.g., Q13 at 259–261°C vs. methyl-substituted Q12 at 288–292°C) .
  • The ethyl group in the target compound may reduce crystallinity compared to planar nitro-aromatic analogues.
Spectroscopic Data
  • IR Spectroscopy :
    • Nitro groups in Q13 show peaks at 1550 cm⁻¹ (N=O asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) .
    • The target compound’s nitroethyl group may exhibit similar peaks but with altered intensities due to the ethyl spacer.
  • ¹H NMR: Aromatic protons in 3-nitro-2-phenoxypyridine resonate at δ 7.18–7.79 ppm , while the ethyl group in the target compound would show signals near δ 1.5–2.5 ppm (CH₂) and δ 4.5–5.0 ppm (NO₂-CH₂).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.